

A Technical Guide to the Spectroscopic Properties of Azobenzene-4,4'-dicarboxylic Acid

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Compound of Interest

Compound Name: Azobenzene-4,4'-dicarboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Azobenzene-4,4'-dicarboxylic Acid**, a key photoresponsive molecule. The document details its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable information for its application in research and development.

Synthesis of Azobenzene-4,4'-dicarboxylic Acid

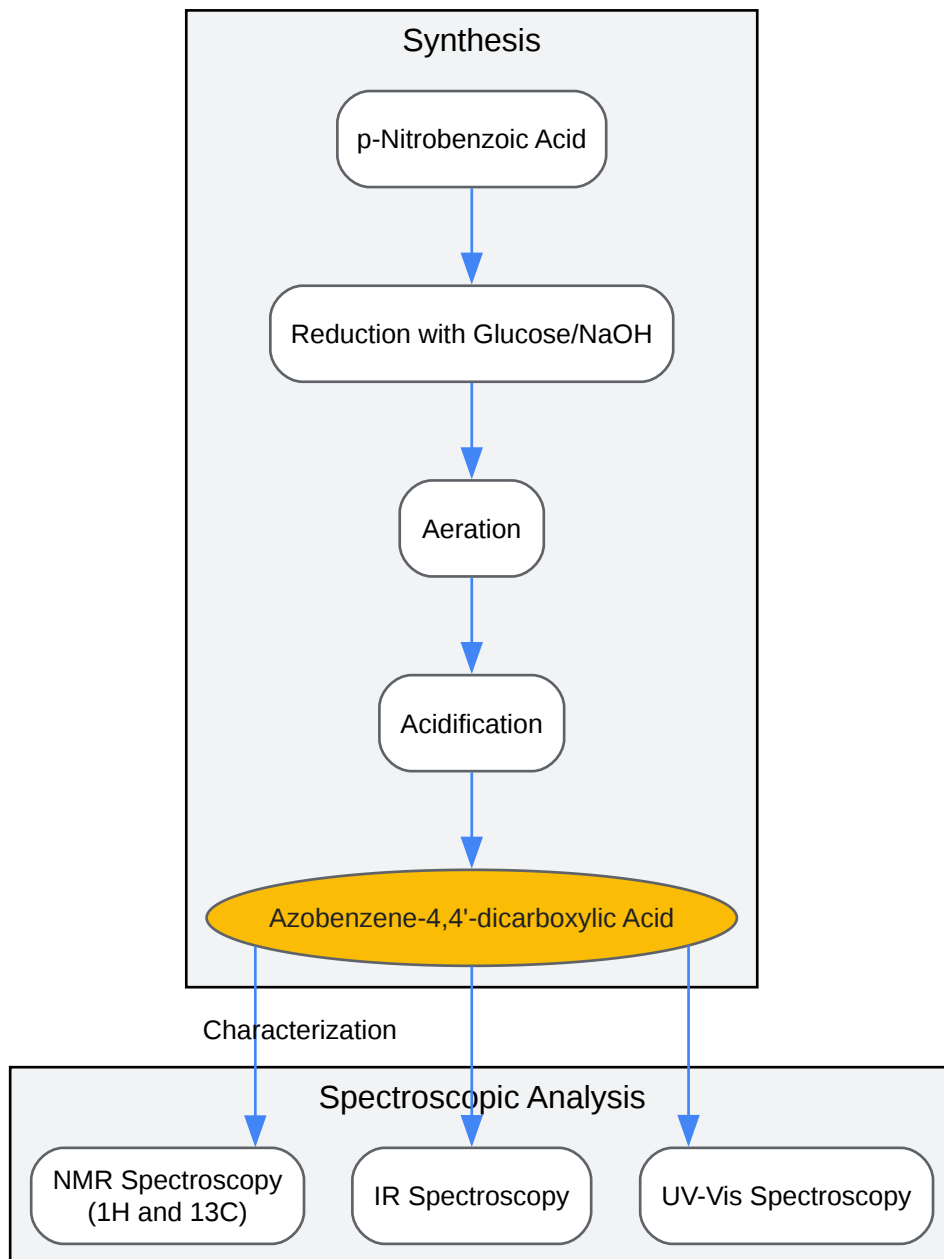
Azobenzene-4,4'-dicarboxylic acid is commonly synthesized via the reduction of p-nitrobenzoic acid.[1] This process typically involves the use of a reducing agent, such as glucose, in an alkaline solution.

A detailed protocol for the synthesis of **Azobenzene-4,4'-dicarboxylic Acid** is as follows[1]:

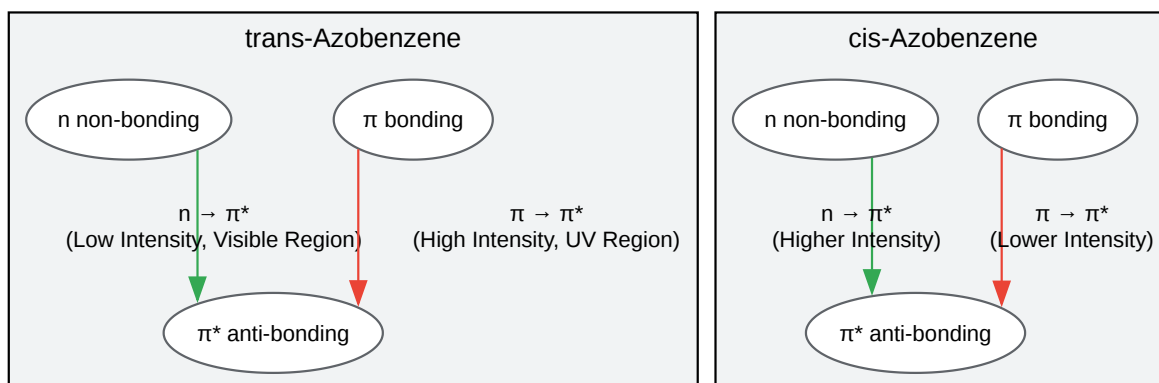
- **Reaction Setup:** In a suitable reaction vessel, dissolve p-nitrobenzoic acid and a significant excess of sodium hydroxide in distilled water.
- **Reduction:** Add a reducing agent, such as glucose, to the solution. The reaction is often exothermic.
- **Aeration:** Pass a stream of air through the solution overnight at room temperature.
- **Acidification:** Acidify the reaction mixture with a dilute solution of glacial acetic acid.

- Heating: Stir the mixture at approximately 50°C for 2 hours to promote the formation of the product.
- Isolation: The resulting **Azobenzene-4,4'-dicarboxylic Acid** can be isolated through filtration, washed, and dried.

Synthesis and Analysis Workflow



Electronic Transitions in Azobenzene



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References

- 1. researchgate.net [researchgate.net]
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